Welcome to the BenchChem Online Store!
molecular formula C7H14N2O2 B8348332 1-Methyl-3-(2-methoxyethyl)-2-imidazolidinone

1-Methyl-3-(2-methoxyethyl)-2-imidazolidinone

Cat. No. B8348332
M. Wt: 158.20 g/mol
InChI Key: QHHCHYAXPBQVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05373008

Procedure details

Reaction of 1-(2-hydroxyethyl)-2-imidazolidinone (13 g) in dry dimethylformamide (125 ml) with sodium hydride (50% suspension in paraffin oil 12 g) at 10° C. for 3 hours was followed by treatment with methyl iodide (35.5 g) over a period of one hour. The mixture was stirred at ambient temperature for 18 hours gave 1-methyl-3-(2-methoxyethyl)-2-imidazolidinone (b.p. 110°-114° C. at 0.4 mm).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
35.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]1[CH2:8]CNC1=O.[H-].[Na+].[CH3:12]I.[CH3:14][N:15]([CH3:18])[CH:16]=[O:17]>>[CH3:14][N:15]1[CH2:18][CH2:8][N:4]([CH2:3][CH2:2][O:1][CH3:12])[C:16]1=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
OCCN1C(NCC1)=O
Name
Quantity
12 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
125 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
35.5 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN1C(N(CC1)CCOC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.